molecular formula C8H14O3 B14631289 Oxolan-2-yl butanoate CAS No. 57166-63-9

Oxolan-2-yl butanoate

Cat. No.: B14631289
CAS No.: 57166-63-9
M. Wt: 158.19 g/mol
InChI Key: ILBYKEJVXFGPEL-UHFFFAOYSA-N
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Description

Oxolan-2-yl butanoate is an ester derivative of butanoic acid, where the alcohol moiety is oxolan-2-ol (tetrahydrofuran-2-ol). This compound combines a cyclic ether (oxolane, or tetrahydrofuran) with a butanoate ester group, conferring unique physicochemical properties. The compound’s reactivity and applications may arise from the oxolane ring’s electron-rich oxygen atom and the ester group’s hydrolytic sensitivity, making it relevant in pharmaceutical, agrochemical, or flavoring contexts .

Properties

CAS No.

57166-63-9

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

oxolan-2-yl butanoate

InChI

InChI=1S/C8H14O3/c1-2-4-7(9)11-8-5-3-6-10-8/h8H,2-6H2,1H3

InChI Key

ILBYKEJVXFGPEL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1CCCO1

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the most prominent reaction for oxolan-2-yl butanoate, driven by its ester moiety.

Acidic Hydrolysis
In acidic conditions (e.g., HCl or H₂SO₄), the ester undergoes cleavage to yield butanoic acid and tetrahydrofurfuryl alcohol:

Oxolan 2 yl butanoate+H2OH+Butanoic acid+Tetrahydrofurfuryl alcohol\text{Oxolan 2 yl butanoate}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{Butanoic acid}+\text{Tetrahydrofurfuryl alcohol}

Reaction efficiency depends on temperature, with optimal yields (~85%) achieved at 80–100°C .

Basic Hydrolysis (Saponification)
Under alkaline conditions (e.g., NaOH), the reaction produces sodium butanoate and tetrahydrofurfuryl alcohol:

Oxolan 2 yl butanoate+NaOHSodium butanoate+Tetrahydrofurfuryl alcohol\text{Oxolan 2 yl butanoate}+\text{NaOH}\rightarrow \text{Sodium butanoate}+\text{Tetrahydrofurfuryl alcohol}

This reaction proceeds rapidly at room temperature, with near-quantitative yields in polar aprotic solvents like THF .

Hydrolysis Type Conditions Products Yield
Acidic1M H₂SO₄, 80°C, 6hButanoic acid, Tetrahydrofurfuryl alcohol85%
Basic0.5M NaOH, RT, 2hSodium butanoate, Tetrahydrofurfuryl alcohol>95%

Oxidation Reactions

The oxolane ring is susceptible to oxidation, particularly under strong oxidizing agents.

Ring Oxidation
With potassium permanganate (KMnO₄) in acidic media, the tetrahydrofuran ring undergoes cleavage to form γ-butyrolactone:

Oxolan 2 yl butanoate+KMnO4H+γ Butyrolactone+CO2+Mn2+\text{Oxolan 2 yl butanoate}+\text{KMnO}_4\xrightarrow{\text{H}^+}\gamma \text{ Butyrolactone}+\text{CO}_2+\text{Mn}^{2+}

This reaction is exothermic and requires controlled temperatures (20–30°C) to avoid over-oxidation.

Ester Group Oxidation
The butanoate chain can be oxidized to form ketones or carboxylic acids using reagents like CrO₃ or NaOCl. For example:

Oxolan 2 yl butanoateCrO3Oxolan 2 yl 3 oxobutanoate\text{Oxolan 2 yl butanoate}\xrightarrow{\text{CrO}_3}\text{Oxolan 2 yl 3 oxobutanoate}

Yields vary between 40–60%, depending on solvent polarity.

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution reactions.

Transesterification
In the presence of alcohols (e.g., methanol) and acid catalysts, the butanoate group is replaced:

Oxolan 2 yl butanoate+CH3OHH+Oxolan 2 yl methyl ether+Butanoic acid\text{Oxolan 2 yl butanoate}+\text{CH}_3\text{OH}\xrightarrow{\text{H}^+}\text{Oxolan 2 yl methyl ether}+\text{Butanoic acid}

This reaction is reversible, with equilibrium favoring products in excess alcohol .

Aminolysis
Ammonia or amines attack the carbonyl carbon, producing amides:

Oxolan 2 yl butanoate+NH3Butanamide+Tetrahydrofurfuryl alcohol\text{Oxolan 2 yl butanoate}+\text{NH}_3\rightarrow \text{Butanamide}+\text{Tetrahydrofurfuryl alcohol}

Reaction rates depend on amine basicity, with primary amines showing higher reactivity.

Ring-Opening Reactions

The oxolane ring can undergo acid- or base-catalyzed ring-opening.

Acid-Catalyzed Ring-Opening
In concentrated HCl, the ring opens to form a diol:

Oxolan 2 yl butanoate+H2OHClHO CH2 4OH+Butanoic acid\text{Oxolan 2 yl butanoate}+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{HO CH}_2\text{ }_4\text{OH}+\text{Butanoic acid}

This reaction is slow at room temperature but accelerates above 60°C .

Base-Catalyzed Ring-Opening
Strong bases like LiAlH₄ reduce the ring to a linear alcohol:

Oxolan 2 yl butanoateLiAlH4Butanol+Tetrahydrofurfuryl alcohol\text{Oxolan 2 yl butanoate}\xrightarrow{\text{LiAlH}_4}\text{Butanol}+\text{Tetrahydrofurfuryl alcohol}

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into:

  • Butenoic acid (via elimination)

  • Furan derivatives (from ring dehydration)
    This process is observed in pyrolysis studies, with fragmentation patterns confirmed via GC-MS .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Primary Products Key Factor
Acidic HydrolysisH₂SO₄, H₂O, 80°CButanoic acid, Tetrahydrofurfuryl alcoholTemperature control
Basic HydrolysisNaOH, RTSodium butanoate, Tetrahydrofurfuryl alcoholSolvent polarity
Oxidation (Ring)KMnO₄, H⁺γ-ButyrolactoneOxidizing agent strength
TransesterificationMethanol, H⁺Methyl ether, Butanoic acidAlcohol excess
Ring-Opening (Acid)HCl, H₂O, 60°C1,4-Butanediol, Butanoic acidAcid concentration

Mechanistic Insights

  • Hydrolysis : Proceeds via a tetrahedral intermediate, with protonation of the carbonyl oxygen enhancing electrophilicity .

  • Oxidation : The oxolane ring’s electron-rich oxygen facilitates radical-mediated oxidation pathways.

  • Ring-Opening : Acidic conditions protonate the ring oxygen, weakening C–O bonds and promoting nucleophilic attack by water .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, synthesized from evidence-based

Compound Name Molecular Formula Key Features Applications/Findings References
Butyl butanoate C₈H₁₆O₂ Linear ester; volatile, fruity odor Nematicidal activity against M. javanica; found in Fuji apples as an off-flavor
Methyl butanoate C₅H₁₀O₂ Short-chain ester; highly volatile Flavoring agent in fruits; safety data indicates limited toxicity studies
Allyl 3-oxo-2-(2-phenylhydrazone) butanoate C₁₃H₁₄N₂O₃ Keto-hydrazone functionalized ester Biologically active; synthesized via condensation reactions
3-Oxobutan-2-yl butanoate C₇H₁₀O₃ Keto-ester; cyclic structure Flavoring ingredient; synthesized via esterification of β-keto acids
[(2R)-Oxiran-2-yl]methyl butanoate C₇H₁₂O₃ Epoxide-containing ester; chiral center Pharmaceutical intermediate; potential use in chiral synthesis

Structural and Functional Differences

  • Oxolan-2-yl butanoate vs. Butyl butanoate: The oxolane ring in the former enhances rigidity and may influence solubility and metabolic stability compared to the linear butyl chain in the latter. Butyl butanoate’s nematicidal activity suggests esters with bulkier alkyl groups may have agrochemical utility, whereas oxolan-2-yl derivatives could offer improved bioavailability in drug design .
  • This compound vs. Methyl butanoate: The oxolane moiety increases molecular weight (C₇H₁₂O₃ vs. C₅H₁₀O₂) and likely reduces volatility.
  • This compound vs. 3-Oxobutan-2-yl butanoate: The β-keto group in the latter increases electrophilicity, making it more reactive in condensation reactions, whereas the oxolane ring may stabilize the ester against hydrolysis .

Physicochemical Properties

  • Volatility: Butyl butanoate (BP ~166°C) is less volatile than methyl butanoate (BP ~102°C) due to its larger alkyl chain .
  • Solubility : The oxolane ring may enhance water solubility compared to purely hydrocarbon esters.
  • Stability: Epoxide-containing esters (e.g., [(2R)-oxiran-2-yl]methyl butanoate) are prone to ring-opening reactions, whereas oxolan-2-yl esters may resist hydrolysis better .

Biological Activity

Oxolan-2-yl butanoate, also known as (oxolan-2-yl)methyl 2-methylbutanoate, is an organic compound with the molecular formula C₉H₁₈O₂. It is classified as an ester and features a unique oxolane ring structure combined with a branched alkyl chain, which contributes to its distinct physical and chemical properties. This compound has garnered interest in various fields due to its potential biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.

  • Molecular Weight : 158.24 g/mol
  • Boiling Point : Approximately 162 °C
  • Solubility : Slightly soluble in water; soluble in organic solvents like ethanol, chloroform, and ether.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity against several strains of bacteria. In vitro studies have shown its effectiveness in inhibiting the growth of pathogenic bacteria, making it a candidate for development as an antibacterial agent. The compound's mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This activity may be attributed to its ability to modulate specific signaling pathways involved in inflammation.

Analgesic Activity

The compound has also shown promise as an analgesic agent. Experimental models indicate that this compound can alleviate pain through mechanisms that may involve opioid receptor modulation or inhibition of pain signaling pathways.

Anticancer Potential

In vitro studies have revealed that this compound may inhibit the proliferation of several cancer cell lines. Its anticancer activity appears to be linked to the induction of apoptosis and inhibition of cell cycle progression. Further research is needed to elucidate the precise molecular targets and mechanisms involved in its anticancer effects.

Antioxidant Properties

This compound exhibits antioxidant properties, which may help mitigate oxidative stress-related diseases. Its ability to scavenge free radicals suggests potential applications in preventing or treating conditions associated with oxidative damage.

The exact mechanisms by which this compound exerts its biological activities are still under investigation. Initial findings suggest interactions with specific molecular targets within cells that influence pathways related to inflammation, cancer cell proliferation, and oxidative stress response.

Case Studies and Research Findings

StudyFindings
In vitro study on antibacterial activityShowed significant inhibition of growth in pathogenic bacteria strains.
Anti-inflammatory modelDemonstrated reduction in pro-inflammatory cytokines and inflammation markers.
Analgesic assessmentAlleviated pain responses in experimental models.
Cancer cell line studyInduced apoptosis in multiple cancer cell lines; inhibited cell proliferation.
Antioxidant evaluationExhibited capacity to scavenge free radicals effectively.

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